molecular formula C18H21N3O3S B5856511 {4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE

{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE

Cat. No.: B5856511
M. Wt: 359.4 g/mol
InChI Key: XMENXMNVAXVZAD-UHFFFAOYSA-N
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Description

{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE is a complex organic compound characterized by the presence of a piperazine ring, a sulfonyl group, and a pyridyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of {4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to reduced cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE lies in its combination of a piperazine ring, a sulfonyl group, and a pyridyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-14-5-6-17(12-15(14)2)25(23,24)21-10-8-20(9-11-21)18(22)16-4-3-7-19-13-16/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMENXMNVAXVZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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